A Technical Guide to the Synthesis of Ethyl 2-Acetoxybenzoate from Salicylic Acid
A Technical Guide to the Synthesis of Ethyl 2-Acetoxybenzoate from Salicylic Acid
Abstract
This guide provides a comprehensive, in-depth exploration of the synthetic pathway to Ethyl 2-acetoxybenzoate, commencing from salicylic acid. The synthesis is presented as a two-stage process: the initial Fischer-Speier esterification of salicylic acid to yield the intermediate, ethyl salicylate, followed by the acetylation of this intermediate to produce the final product, Ethyl 2-acetoxybenzoate. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying reaction mechanisms, detailed experimental protocols, and requisite analytical characterization techniques. By explaining the causality behind experimental choices and integrating self-validating protocols through rigorous purification and spectroscopic analysis, this guide upholds the principles of scientific integrity and provides a reliable framework for laboratory application.
Part 1: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification
The initial step in the synthesis is the conversion of salicylic acid to its ethyl ester, ethyl salicylate. This transformation is a classic example of the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification is a reversible process that relies on an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate.[2][3] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of salicylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][4]
-
Nucleophilic Attack: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, ethyl salicylate.[4]
To drive this reversible reaction toward the product side, a large excess of the alcohol reactant (ethanol) is typically used, in accordance with Le Châtelier's principle.[4]
Caption: Acid-catalyzed mechanism for the formation of ethyl salicylate.
Experimental Protocol: Synthesis of Ethyl Salicylate
This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate confirm the efficacy of the procedure before proceeding.
Reagents and Equipment:
-
Salicylic Acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 13.8 g (0.10 mol) of salicylic acid and 40 mL (approx. 0.68 mol) of absolute ethanol.[5]
-
Catalyst Addition: While gently swirling the flask, cautiously add 1.5 mL of concentrated sulfuric acid. Caution: This addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for a minimum of 90 minutes.[5][6] The condenser is essential to prevent the volatile ethanol from escaping.[5]
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel. Add 50 mL of cold water.
-
Carefully neutralize the unreacted sulfuric acid and salicylic acid by adding saturated sodium bicarbonate solution in small portions until effervescence ceases.[7] This step is critical as it converts the acidic impurities into their water-soluble sodium salts.
-
Extraction: Extract the aqueous layer with 30 mL of dichloromethane or diethyl ether. Combine the organic layers in the separatory funnel and wash with 30 mL of water, followed by 30 mL of brine.
-
Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude ethyl salicylate, an oily liquid, can be purified by vacuum distillation to yield a clear, colorless liquid with a characteristic wintergreen odor.[8][9]
Characterization of Ethyl Salicylate
-
Appearance: Colorless liquid with a pleasant wintergreen-like odor.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the functional groups present. Key absorptions include:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:
-
A triplet around 1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group.
-
A quartet around 4.4 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group.[12]
-
A singlet for the phenolic proton (-OH), which may be broad and its chemical shift can vary.
-
A series of multiplets in the aromatic region (6.8-7.8 ppm) for the four protons on the benzene ring.
-
Part 2: Synthesis of Ethyl 2-Acetoxybenzoate from Ethyl Salicylate
The second stage involves the acetylation of the phenolic hydroxyl group of ethyl salicylate using acetic anhydride. This reaction converts the phenol into an acetate ester, yielding the final product. The mechanism is analogous to the well-known synthesis of aspirin from salicylic acid.[13][14]
Reaction Mechanism: Acetylation
This reaction is also typically catalyzed by a small amount of strong acid, such as sulfuric acid or phosphoric acid.[14]
-
Activation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of ethyl salicylate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming a protonated version of the final product.[13]
-
Deprotonation: A weak base removes the final proton to yield Ethyl 2-acetoxybenzoate.
Caption: Acid-catalyzed mechanism for the acetylation of ethyl salicylate.
Experimental Protocol: Synthesis of Ethyl 2-Acetoxybenzoate
Reagents and Equipment:
-
Ethyl Salicylate (from Part 1)
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL flask, place 8.3 g (0.05 mol) of purified ethyl salicylate.
-
Reagent Addition: Add 10.2 g (10 mL, 0.10 mol) of acetic anhydride to the flask, followed by 2-3 drops of concentrated sulfuric acid as a catalyst.[13]
-
Reaction Conditions: Gently warm the mixture in a water bath at approximately 50-60°C for 10-15 minutes.
-
Quenching: Cool the flask in an ice-water bath. To hydrolyze the excess acetic anhydride, cautiously add 20 mL of cold water dropwise. Stir the mixture until the product separates as an oil.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution (to remove acetic acid and catalyst), then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Purification: The final product, Ethyl 2-acetoxybenzoate, is a liquid and should be purified by vacuum distillation.[15]
Characterization of Ethyl 2-Acetoxybenzoate
-
Appearance: Colorless to yellowish liquid.[15]
-
Infrared (IR) Spectroscopy: Successful acetylation is confirmed by key changes in the IR spectrum compared to the starting material:
-
Disappearance of the broad phenolic -OH peak around 3200 cm⁻¹.
-
Appearance of a new C=O stretching band for the acetyl ester around 1760-1770 cm⁻¹.
-
The original ester carbonyl peak remains around 1720-1730 cm⁻¹.
-
-
¹H NMR Spectroscopy: The NMR spectrum provides conclusive evidence of the structure:
-
Appearance of a new sharp singlet around 2.3 ppm (3H) corresponding to the methyl protons of the acetyl group (-OCOCH₃).[16]
-
The ethyl group signals (triplet at ~1.4 ppm, quartet at ~4.4 ppm) remain.
-
The aromatic protons will show slightly different chemical shifts compared to the starting material due to the change in the electronic environment.
-
Disappearance of the phenolic -OH proton signal.
-
Workflow and Data Summary
The entire synthetic process from starting material to final product is a sequential workflow involving reaction, isolation, and purification at each stage.
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